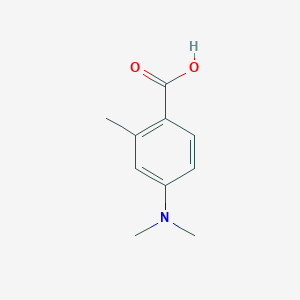![molecular formula C25H19FO6 B2928598 Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-58-7](/img/no-structure.png)
Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzoate and chromen, with a fluorophenyl group and an ethoxy group attached. Benzoates are often used in food preservation due to their antimicrobial properties, and chromenes have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The fluorophenyl group could potentially enhance these properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the benzoate and chromen rings forming the core of the molecule, and the fluorophenyl and ethoxy groups attached at specific positions. The presence of the oxygen atoms in the chromen and benzoate rings, as well as the fluorine atom in the fluorophenyl group, would likely result in a highly polar molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely make it soluble in polar solvents . Its melting and boiling points, as well as other physical properties, would depend on the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antimicrobial and Antioxidant Studies : Research on the synthesis of lignan conjugates via cyclopropanation revealed compounds with excellent antibacterial and antifungal properties, as well as profound antioxidant potential. The pharmaceutical properties of these molecules align with 95% of drugs, indicating their potential in medicinal applications (Raghavendra et al., 2016).
Imaging Probes for Alzheimer's Disease
- Positron Emission Tomography (PET) Probes : A study synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET, highlighting the importance of such compounds in diagnosing neurodegenerative diseases (Cui et al., 2012).
Catalysis and Synthetic Applications
- Oxidation of Primary Alcohols and Hydrocarbons : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in catalysis (Ghorbanloo & Alamooti, 2017).
Synthetic Methods
- Ionic Liquid-Promoted Synthesis : An environmentally friendly synthesis method for novel chromone-pyrimidine coupled derivatives using ionic liquids was reported, highlighting the green chemistry approach in synthesizing complex molecules with antimicrobial properties (Tiwari et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate involves the reaction of 4-hydroxybenzoic acid with 4-(4-fluorobenzyl)phenol to form ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate, which is then reacted with 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "4-(4-fluorobenzyl)phenol", "ethyl alcohol", "sodium hydroxide", "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid and 4-(4-fluorobenzyl)phenol in ethyl alcohol.", "Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to obtain ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate.", "Step 4: Dissolve ethyl 4-(4-fluorobenzyl)-2-hydroxybenzoate and 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid in ethyl alcohol.", "Step 5: Add a catalytic amount of sulfuric acid and heat under reflux for several hours.", "Step 6: Cool the mixture and filter the precipitate to obtain Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |
Número CAS |
637751-58-7 |
Fórmula molecular |
C25H19FO6 |
Peso molecular |
434.419 |
Nombre IUPAC |
ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H19FO6/c1-2-29-25(28)17-5-9-19(10-6-17)32-23-15-31-22-13-20(11-12-21(22)24(23)27)30-14-16-3-7-18(26)8-4-16/h3-13,15H,2,14H2,1H3 |
Clave InChI |
FVWVKLZCHYWWGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)
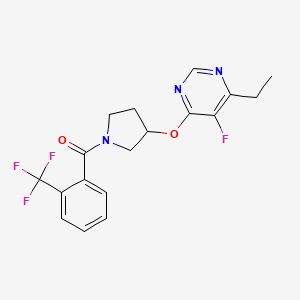
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)
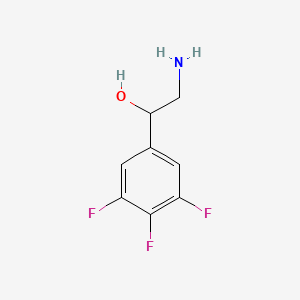
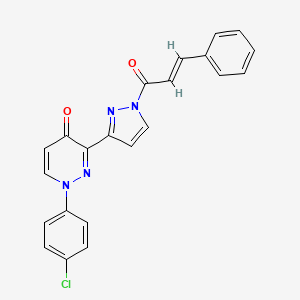
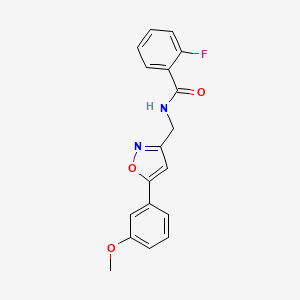
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
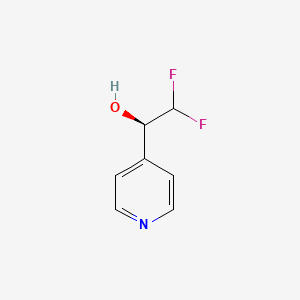
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
